

# Cyclohexane-d12: A Technical Guide to its Spectroscopic Properties

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## Compound of Interest

Compound Name: Cyclohexane-d12

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**Cyclohexane-d12** (C<sub>6</sub>D<sub>12</sub>), a deuterated isotopologue of cyclohexane, serves as an indispensable tool in a multitude of spectroscopic applications, primarily as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.<sup>[1]</sup> Its unique physical properties, stemming from the replacement of hydrogen with deuterium atoms, make it an ideal medium for the analysis of various organic compounds and materials, enabling researchers to elucidate molecular structures with high precision.<sup>[1]</sup> This technical guide provides an in-depth overview of the core physical properties of **Cyclohexane-d12** relevant to spectroscopy, alongside outlines of experimental methodologies.

## Core Physical and Spectroscopic Properties

The utility of **Cyclohexane-d12** in spectroscopy is underpinned by its distinct physical characteristics. These properties are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of **Cyclohexane-d12**

Property	Value
Molecular Formula	C <sub>6</sub> D <sub>12</sub> <a href="#">[2]</a> <a href="#">[3]</a>
Molar Mass	96.23 g/mol <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Colorless liquid <a href="#">[5]</a> <a href="#">[6]</a>
Density	0.893 g/mL at 25 °C <a href="#">[7]</a> <a href="#">[8]</a>
Melting Point	6.5 °C <a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	80.7 °C <a href="#">[5]</a> <a href="#">[7]</a>
Refractive Index (n <sub>20/D</sub> )	1.421 <a href="#">[7]</a> <a href="#">[8]</a>
Flash Point	-18 °C <a href="#">[2]</a>
Isotopic Purity	≥99.5 atom % D <a href="#">[2]</a> <a href="#">[7]</a>

Table 2: Spectroscopic Data for **Cyclohexane-d<sub>12</sub>**

Spectroscopic Technique	Parameter	Value
<sup>1</sup> H NMR	Chemical Shift (residual protons)	1.38 ppm <a href="#">[9]</a> <a href="#">[10]</a>
<sup>13</sup> C NMR	Chemical Shift	26.43 ppm (quintet) <a href="#">[9]</a>
Mass Spectrometry	Mass Shift (vs. Cyclohexane)	M+12 <a href="#">[7]</a>
IR Spectroscopy	Key Absorption Regions	Vapor and liquid phase spectra reported in the range of 376-4000 cm <sup>-1</sup> <a href="#">[11]</a> <a href="#">[12]</a>
Raman Spectroscopy	Application	Used as a reference material for spectrometer wavelength scale qualification <a href="#">[13]</a>

## Experimental Protocols in Spectroscopy

The application of **Cyclohexane-d12** in spectroscopic analysis requires specific experimental considerations to ensure high-quality data acquisition. While detailed protocols can vary based on the instrument and the analyte, the following provides a general overview of methodologies for key spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Cyclohexane-d12** is a standard purity solvent particularly useful for routine NMR studies.<sup>[11]</sup><sup>[12]</sup><sup>[14]</sup> Its primary function is to dissolve the analyte without introducing interfering proton signals, thereby allowing for a clear and precise spectrum of the compound of interest.<sup>[1]</sup>

Methodology for Sample Preparation and Data Acquisition:

- Sample Preparation:
  - Accurately weigh a suitable amount of the analyte and dissolve it in a known volume of **Cyclohexane-d12** within an NMR tube. The concentration will depend on the solubility of the analyte and the sensitivity of the NMR spectrometer.
  - Ensure the **Cyclohexane-d12** used is of high isotopic purity (e.g., ≥99.5 atom % D) to minimize residual proton signals.<sup>[2]</sup><sup>[7]</sup>
  - For quantitative NMR (qNMR), an internal standard with a known concentration may be added.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the **Cyclohexane-d12**.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
  - Acquire the desired NMR spectra (e.g., <sup>1</sup>H, <sup>13</sup>C, DEPT, COSY, HSQC, HMBC).

- The ring inversion of **Cyclohexane-d12** has been studied by recording its deuterium NMR spectrum in the temperature range of -36 to +115°C.[11][12]

## Infrared (IR) and Raman Spectroscopy

In vibrational spectroscopy, **Cyclohexane-d12** can be used as a solvent for non-aqueous samples or studied in its pure form. Its own IR and Raman spectra have been well-characterized.[11][12]

Methodology for IR Spectroscopy:

- Sample Preparation (for analyte in solution):
  - Prepare a solution of the analyte in **Cyclohexane-d12**.
  - Use an appropriate IR cell (e.g., liquid transmission cell with NaCl or KBr windows) with a suitable path length.
  - Acquire a background spectrum of the pure **Cyclohexane-d12**.
- Data Acquisition:
  - Acquire the IR spectrum of the sample solution.
  - Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the analyte.

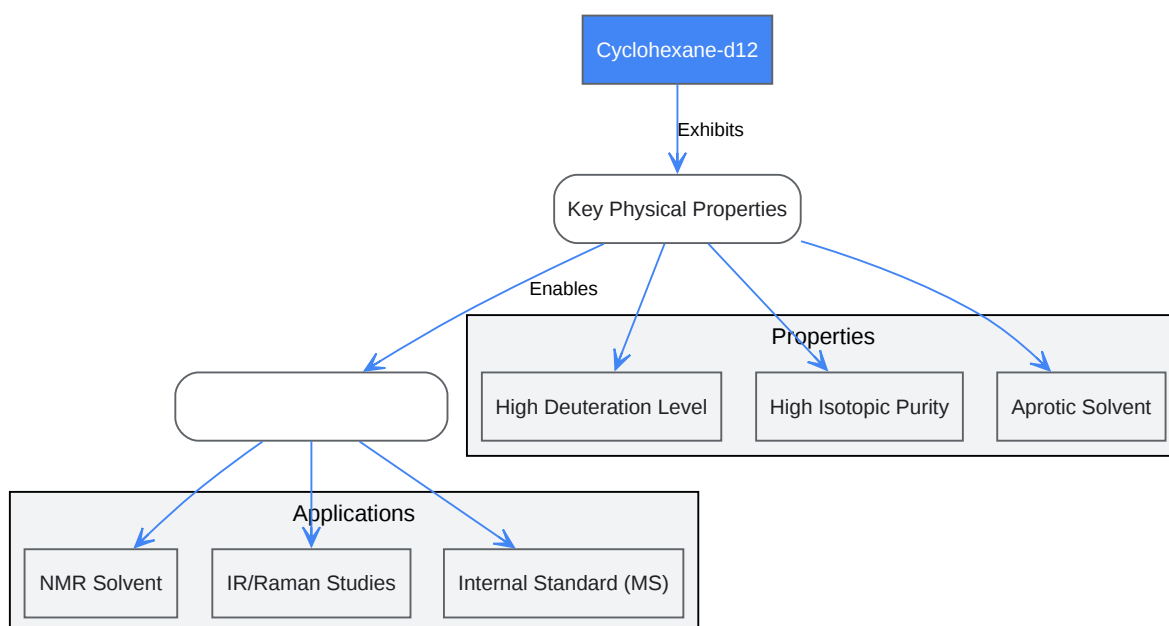
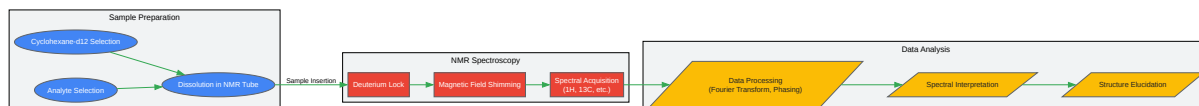
Methodology for Raman Spectroscopy:

- Sample Preparation:
  - For liquid samples, place the **Cyclohexane-d12** or the sample solution in a glass capillary or NMR tube.
- Data Acquisition:
  - Focus the laser beam onto the sample.

- Collect the scattered Raman signal using a suitable spectrometer. High-pressure Raman scattering studies have been performed on **Cyclohexane-d12** to investigate its phase transitions.<sup>[15]</sup>

## Workflow and Logical Diagrams

To visualize the role and application of **Cyclohexane-d12** in a typical research workflow, the following diagrams are provided.



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